molecular formula C8H6FN B1333520 3-Fluoro-5-methylbenzonitrile CAS No. 216976-30-6

3-Fluoro-5-methylbenzonitrile

Cat. No.: B1333520
CAS No.: 216976-30-6
M. Wt: 135.14 g/mol
InChI Key: GKUQCZSZQBEHCP-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fifth position.

Safety and Hazards

3-Fluoro-5-methylbenzonitrile is associated with certain hazards. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H319, H332 . Precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

3-Fluoro-5-methylbenzonitrile is a promising product in the chemical industry, particularly for manufacturers and suppliers . Its wide range of applications in the pharmaceutical industry and in the synthesis of various drugs and fluorescent dyes suggests potential for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylbenzonitrile can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction between 3-fluorobromobenzene and 5-methylboronic acid in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-Fluoro-5-methylbenzylamine.

    Oxidation: 3-Fluoro-5-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can act as an electron-withdrawing group, affecting the electron density of the benzene ring and making it more susceptible to nucleophilic attack. The nitrile group can participate in various transformations, such as reduction to amines or hydrolysis to carboxylic acids .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 4-Fluoro-3-methylbenzonitrile

Comparison: 3-Fluoro-5-methylbenzonitrile is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This positional arrangement can influence the compound’s reactivity and physical properties compared to its isomers. For example, the electronic effects of the substituents can vary, leading to differences in reaction rates and product distributions in chemical reactions .

Properties

IUPAC Name

3-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQCZSZQBEHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380936
Record name 3-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216976-30-6
Record name 3-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216976-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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